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molecular formula C22H18N4OS2 B8333830 3-ethyl-5-(3-methyl-3H-benzothiazol-2-ylidene)-2-(quinolin-6-ylimino)-thiazolidin-4-one

3-ethyl-5-(3-methyl-3H-benzothiazol-2-ylidene)-2-(quinolin-6-ylimino)-thiazolidin-4-one

Cat. No. B8333830
M. Wt: 418.5 g/mol
InChI Key: XOMITWDDBSHNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115640B2

Procedure details

The title compound was prepared from 3-ethyl-5-(3-methyl-3H-benzothiazol-2-ylidene)-2-methylthio-4-oxo-2-thiazolium p-toluenesulfonate and 6-aminoquinoline in a manner similar to that described in Example 1. 1H-NMR (CDCl3): δ 8.85 (1H, dd), 8.11 (1H, d), 8.10 (1H, d), 7.51 (1H, dd) 7.46 (1H, dd), 7.40 (1H, d), 7.38 (1H, dd), 7.32 (1H, m), 7.16 (1H, m), 7.01 (1H, d), 4.10 (2H, q), 3.70 (3H, s), 1.41 (3H, t); MS(ESI): 419 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O-])(=O)=O)=CC=1.[CH2:12]([N:14]1[C:18](=[O:19])[C:17](=[C:20]2[N:24]([CH3:25])[C:23]3[CH:26]=[CH:27][CH:28]=[CH:29][C:22]=3[S:21]2)[S:16][CH2+:15]1SC)[CH3:13].[NH2:32][C:33]1[CH:34]=[C:35]2[C:40](=[CH:41][CH:42]=1)[N:39]=[CH:38][CH:37]=[CH:36]2>>[CH2:12]([N:14]1[C:18](=[O:19])[C:17](=[C:20]2[N:24]([CH3:25])[C:23]3[CH:26]=[CH:27][CH:28]=[CH:29][C:22]=3[S:21]2)[S:16][C:15]1=[N:32][C:33]1[CH:34]=[C:35]2[C:40](=[CH:41][CH:42]=1)[N:39]=[CH:38][CH:37]=[CH:36]2)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)N1[CH2+](SC(C1=O)=C1SC2=C(N1C)C=CC=C2)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2C=CC=NC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(SC(C1=O)=C1SC2=C(N1C)C=CC=C2)=NC=2C=C1C=CC=NC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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